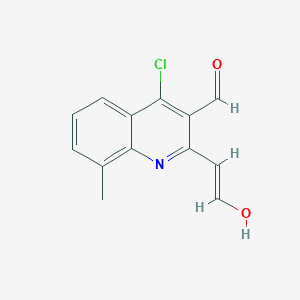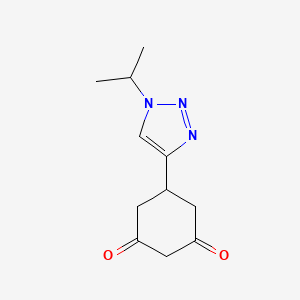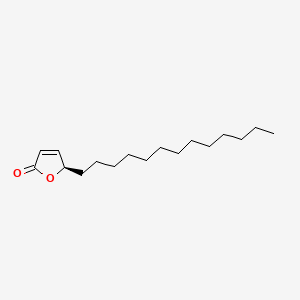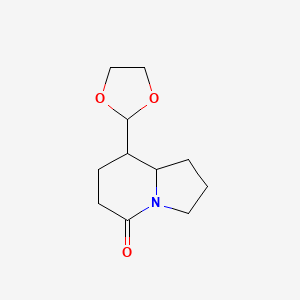![molecular formula C10H8ClN3O B12909280 1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one CAS No. 61698-28-0](/img/structure/B12909280.png)
1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone is a chemical compound with the molecular formula C10H8ClN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is substituted with a chlorophenyl group
Preparation Methods
The synthesis of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the ethanone group.
1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of the ethanone group.
1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)acetic acid: Contains a carboxylic acid group instead of the ethanone group. The uniqueness of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of 1-(1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
CAS No. |
61698-28-0 |
|---|---|
Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)10-12-6-14(13-10)9-4-2-8(11)3-5-9/h2-6H,1H3 |
InChI Key |
MLPDLTJMPVDIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)



![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)





![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)

![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)

